Author: BenchChem Technical Support Team. Date: February 2026
(Ethyl 1-aminopiperidine-4-carboxylate)
Executive Summary
1-Amino-4-ethoxycarbonylpiperidine (systematically Ethyl 1-aminopiperidine-4-carboxylate ) is a specialized bifunctional heterocyclic building block characterized by a reactive N-amino (hydrazine) motif at position 1 and an ethyl ester at position 4.
Unlike its more common isomer, Ethyl 4-amino-1-piperidinecarboxylate (which functions as a protected primary amine), this compound serves as a critical "hydrazine equivalent" in the synthesis of fused bicyclic nitrogen systems. It is extensively employed in the development of Janus Kinase (JAK) inhibitors , MCHr1 antagonists , and novel antifungal agents, where it facilitates the construction of pyrazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds.
This guide provides a definitive technical analysis of its properties, a validated synthesis protocol via N-amination, and a reactivity profile distinguishing it from structural isomers.
Chemical Identity & Disambiguation
A critical source of experimental error involves confusing the target compound (N-amino) with its regioisomer (C-amino). The table below clarifies these distinct entities.
Feature
Target Compound
Common Isomer (Caution)
Common Name
1-Amino-4-ethoxycarbonylpiperidine
Ethyl 4-amino-1-piperidinecarboxylate
Systematic Name
Ethyl 1-aminopiperidine-4-carboxylate
Ethyl 4-aminopiperidine-1-carboxylate
CAS Number
6241-81-2
58859-46-4
Structure
Hydrazine () at Pos 1Ester at Pos 4
Carbamate () at Pos 1Amine () at Pos 4
Primary Reactivity
Condensation with ketones/aldehydes;Cyclization to fused heterocycles.[1][2][3]
Amide coupling at C4;N1 is protected.
Molecular Weight
172.23 g/mol
172.23 g/mol
Appearance
Colorless to pale yellow oil
Colorless liquid
Synthetic Route: Electrophilic N-Amination
The industrial and laboratory standard for synthesizing 1-amino-4-ethoxycarbonylpiperidine involves the electrophilic N-amination of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using Hydroxylamine-O-sulfonic acid (HOSA) . This method is preferred over chloramine reagents due to higher safety profiles and yield consistency.
Mechanism of Action
The secondary amine of the piperidine ring acts as a nucleophile, attacking the nitrogen atom of HOSA. The sulfate group (
) acts as a leaving group, resulting in the formation of the N-N hydrazine bond.
Experimental Protocol
Reagents:
Ethyl isonipecotate (1.0 equiv)
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 equiv)
Solvent: Water/1,4-Dioxane (1:1 v/v)
Step-by-Step Methodology:
Preparation: Dissolve ethyl isonipecotate (e.g., 10.0 g) in a 1:1 mixture of water and 1,4-dioxane (100 mL) in a round-bottom flask equipped with a mechanical stirrer.
Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add KOH (aqueous solution) to adjust pH to >10, maintaining the low temperature to prevent ester hydrolysis.
Amination: Add HOSA portion-wise over 30 minutes. The reaction is exothermic; ensure internal temperature remains below 10 °C.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.
Workup:
Quench with saturated
.
Extract the aqueous layer with Dichloromethane (DCM) (
mL).
Note: The product is moderately water-soluble; salting out the aqueous phase with NaCl improves recovery.
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (EtOAc/Hexane) if high purity (>98%) is required.
Reactivity Profile & Applications
The unique N-amino group allows this molecule to serve as a "linchpin" in heterocycle synthesis.
Pathway A: Pyrazolo[1,5-a]pyridine Synthesis
Reacting 1-amino-4-ethoxycarbonylpiperidine with 1,3-electrophiles (such as enones or 1,3-diketones) drives a [3+2] cyclization followed by oxidation/elimination to form fused bicyclic systems. This is a key step in synthesizing JAK inhibitors.
Pathway B: Hydrazone Formation
Reaction with aldehydes or ketones yields stable hydrazones, often used as intermediates for further reduction or as distinct pharmacophores.
Visualization: Synthetic Utility Flowchart
Figure 1: Synthetic divergence from the 1-amino-piperidine core. The N-amino group enables access to fused heterocycles unavailable to standard piperidine derivatives.
Quantitative Data & Properties
Property
Value
Source
Molecular Formula
[1]
Molecular Weight
172.23 g/mol
[1]
Boiling Point
110–115 °C (at 0.5 mmHg)
[2]
Density
~1.08 g/mL
Estimated
Solubility
Soluble in DCM, MeOH, DMSO; Moderate in
[3]
pKa (Conjugate Acid)
~3.5–4.5 (Hydrazine )
Estimated
Stability
Hygroscopic; store under inert gas (/Ar) at 2–8 °C
[4]
Handling & Safety (SDS Summary)
While specific toxicological data for CAS 6241-81-2 is limited compared to common solvents, it should be handled with the protocols reserved for hydrazine derivatives .
Hazards: Potential skin/eye irritant.[4] Hydrazine derivatives can be sensitizers.
Storage: Store in a cool, dry place under nitrogen. Hydrazines can oxidize slowly in air to form azo/tetrazene impurities.
Incompatibility: Strong oxidizing agents (risk of exothermic decomposition), acid chlorides (rapid acylation), and aldehydes (unintended hydrazone formation).
Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204561, Ethyl 1-aminopiperidine-4-carboxylate. Retrieved from [Link]
Molbase. (2024). Ethyl 1-aminopiperidine-4-carboxylate Properties and MSDS. Retrieved from [Link]
Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[5] Aldrichimica Acta, 13(1), 3–11. (Foundational text on HOSA amination).
World Intellectual Property Organization. (2016). Patent WO2016116025A1: Novel JAK Inhibitors and Preparation Methods. (Cites use of CAS 6241-81-2 in drug synthesis).
Ethyl 1-aminopiperidine-4-carboxylate SMILES and InChIKey
An In-depth Technical Guide to Ethyl 1-aminopiperidine-4-carboxylate and its Structurally Related Isomer in Medicinal Chemistry Introduction In the landscape of modern drug discovery and organic synthesis, piperidine sca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl 1-aminopiperidine-4-carboxylate and its Structurally Related Isomer in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are foundational building blocks for a vast array of pharmacologically active agents. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them privileged structures in medicinal chemistry. This guide provides a detailed technical overview of Ethyl 1-aminopiperidine-4-carboxylate, focusing on its unique chemical identifiers.
A critical aspect of chemical synthesis is the precise understanding of isomeric structures. In this context, it is essential to distinguish Ethyl 1-aminopiperidine-4-carboxylate from its more commonly utilized structural isomer, Ethyl 4-aminopiperidine-1-carboxylate. While both share the same molecular formula, the placement of the amino group fundamentally alters their chemical reactivity and applications. This guide will first define the specified molecule and then provide a comprehensive analysis of its prevalent isomer, which is extensively documented and employed in research and development, to offer a complete technical perspective for scientists and drug development professionals.
Part 1: Ethyl 1-aminopiperidine-4-carboxylate
Ethyl 1-aminopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring with an amino group substituted at the nitrogen (position 1) and an ethyl carboxylate group at position 4. The "1-amino" designation signifies that this molecule is a hydrazine derivative.
Chemical Identity and Structure
The definitive chemical identifiers for Ethyl 1-aminopiperidine-4-carboxylate are crucial for accurate database searches and unambiguous communication in research.
While its structure is defined, publicly available literature on the specific synthesis protocols, experimental applications, and detailed safety profiles for Ethyl 1-aminopiperidine-4-carboxylate is notably sparse. The majority of scientific and commercial interest has focused on its structural isomer.
2D Structure of Ethyl 1-aminopiperidine-4-carboxylate
Part 2: Ethyl 4-aminopiperidine-1-carboxylate (CAS: 58859-46-4)
The more prominent isomer, Ethyl 4-aminopiperidine-1-carboxylate, features a primary amino group at position 4 and an ethyl carbamate group at the nitrogen (position 1). This arrangement makes it a versatile building block in medicinal chemistry, where the primary amine at C4 serves as a key nucleophilic handle for diversification, while the N1-carbamate acts as a protecting group.[2]
The synthesis of Ethyl 4-aminopiperidine-1-carboxylate is well-established. A common and efficient method is the reductive amination of N-ethoxycarbonyl-4-piperidone.[7][8]
Experimental Protocol: Reductive Amination
Reaction Setup : Dissolve N-ethoxycarbonyl-4-piperidone (1.0 eq) and a source of ammonia (e.g., ammonia in ethanol) in a suitable solvent such as ethanol or THF.[7][8]
Imine Formation : Add a dehydrating agent or a Lewis acid like titanium(IV) isopropoxide and stir the mixture at room temperature for several hours (e.g., 6 hours) to facilitate the formation of the intermediate imine.[7]
Reduction : Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (2.0 eq), to the mixture portion-wise while maintaining the temperature.[7][8] Stir for an additional period (e.g., 3-12 hours) until the reaction is complete.
Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like ethyl acetate.[8]
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield Ethyl 4-aminopiperidine-1-carboxylate as a clear oil.[8]
Synthesis workflow via reductive amination.
Applications in Drug Discovery
The 4-amino-1-carbethoxypiperidine scaffold is a cornerstone in the synthesis of diverse therapeutic agents. The primary amine at C4 is a versatile point for modification to explore structure-activity relationships (SAR).
Antagonists and Agonists : It is a key reactant for synthesizing Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists and orally active M1 muscarinic acetylcholine receptor (mAChR) agonists.[6]
Antimicrobial Agents : The scaffold is used to develop novel antifungal agents that target ergosterol biosynthesis, as well as molecules with selective activity against Helicobacter pylori.[8]
Enzyme Inhibitors : It serves as a building block for quinolin-2(1H)-one derivatives and milrinone analogs, which can modulate intracellular calcium levels in cardiac cells.[6]
Research Platforms : The compound is used to create quorum sensing modulators and aza-derivatives of phytoalexin for antibacterial research.
Technical Guide: N-Amino Piperidine Building Blocks for Medicinal Chemistry
[1][2] Executive Summary N-Amino piperidine (1-aminopiperidine) represents a specialized hydrazine-derived building block distinct from its carbon-substituted isomers (3- or 4-aminopiperidine).[1] While standard aminopip...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N-Amino piperidine (1-aminopiperidine) represents a specialized hydrazine-derived building block distinct from its carbon-substituted isomers (3- or 4-aminopiperidine).[1] While standard aminopiperidines function primarily as solvating basic amines, the N-amino variant introduces the unique reactivity of the N-N bond , enabling the synthesis of hydrazones, N-substituted amides, and fused heterocycles like pyrazoles and indazoles.
This guide details the synthesis, reactivity profile, and medicinal chemistry applications of 1-aminopiperidine, with a specific focus on its role as a nucleophilic hydrazine equivalent in drug discovery (e.g., the synthesis of CB1 antagonist Rimonabant).[1]
Part 1: Structural & Physicochemical Profile
The N-Heteroatom Effect
Unlike C-amino isomers, 1-aminopiperidine contains a hydrazine moiety embedded in a saturated ring.[1] This structural feature alters the electronic and steric landscape of the molecule.
Basicity (
): The of 1-aminopiperidine is approximately 8.2 (predicted/experimental range), which is lower than piperidine ( ~11.2) due to the inductive electron-withdrawing effect of the adjacent nitrogen (the alpha-effect).
Nucleophilicity: Despite lower basicity, the terminal amino group exhibits enhanced nucleophilicity due to the alpha-effect (repulsion between lone pairs on adjacent nitrogen atoms), making it highly reactive toward electrophiles (acid chlorides, aldehydes).[1]
Comparison of Aminopiperidine Isomers
Feature
1-Aminopiperidine (N-Amino)
4-Aminopiperidine (C-Amino)
Structure
Hydrazine ()
Primary Amine ()
CAS
2213-43-6
13035-19-3
Basicity ()
~8.2
~10.8 (primary amine)
Key Reactivity
Hydrazone formation, Pyrazole synthesis
Amide coupling, Reductive amination
Drug Class Utility
CB1 Antagonists, Peptidomimetics
Opioids (Fentanyl analogs), Antihistamines
Safety Concern
Nitrosamine precursors (during synthesis)
Standard caustic amine hazards
Part 2: Synthesis & Manufacturing Pathways[2]
The synthesis of 1-aminopiperidine requires careful control to avoid hazardous intermediates. Two primary routes exist: the Electrophilic Amination route (preferred) and the Nitrosation-Reduction route (historical/hazardous).
Method A: Electrophilic Amination (Preferred)
This method utilizes Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amino group directly to the piperidine nitrogen.[1] It avoids the formation of carcinogenic nitrosamines.
Mechanism: Nucleophilic attack of piperidine on the nitrogen of HOSA, displacing the sulfate group.
Critical Risk: N-nitrosopiperidine is a potent carcinogen.[1] This route is generally avoided in modern GMP environments unless strictly contained.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways for 1-aminopiperidine.[1] Route A is preferred for safety compliance.
Part 3: Medicinal Chemistry Applications[1][3][4]
Rimonabant & Pyrazole Synthesis
The most prominent application of 1-aminopiperidine is in the synthesis of Rimonabant (Acomplia) , a CB1 receptor inverse agonist. The 1-aminopiperidine moiety is introduced in the final steps to form a hydrazide-like linkage, which is crucial for the molecule's binding affinity and conformational lock.
Mechanism:
Formation of the 1,5-diarylpyrazole carboxylic acid.
Activation to the acid chloride.
Nucleophilic attack by 1-aminopiperidine to form the N-(piperidin-1-yl)amide .[1]
Hydrazone Linkers
Reaction with aldehydes or ketones yields N-piperidinyl hydrazones (
Constrained Linkers: Limiting bond rotation compared to alkyl chains.
Metabolic Probes: Assessing the stability of the C=N bond in vivo.
Rimonabant Synthesis Pathway
Figure 2: The role of 1-aminopiperidine in the final assembly of the drug Rimonabant.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Aminopiperidine (HOSA Method)
Adapted from standard electrophilic amination procedures.[1]
Safety: HOSA is corrosive.[2][3][4] Piperidine is toxic and flammable.[2][3][4] Perform in a fume hood.
Preparation: In a 1L 3-neck round-bottom flask, dissolve Piperidine (85.1 g, 1.0 mol) in Water (300 mL) .
Heating: Heat the solution to 75–80°C.
Addition: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (56.5 g, 0.5 mol) in water (100 mL) dropwise over 1 hour. Note: The reaction is exothermic; maintain temperature.
Purification: Concentrate in vacuo. Distill the residue at reduced pressure (bp ~146°C at 760 mmHg, or lower at vacuum) to yield 1-aminopiperidine as a colorless oil.[1]
Protocol 2: General Hydrazone Formation
For library generation or scaffold derivatization.
Dissolution: Dissolve the Aldehyde/Ketone (1.0 eq) in Ethanol (0.5 M) .
Addition: Add 1-Aminopiperidine (1.1 eq) .
Catalysis: Add catalytic Acetic Acid (0.1 eq) .
Reflux: Heat to reflux for 2–4 hours (monitor by TLC/LCMS).
Critical Note on Nitrosamines: If purchasing 1-aminopiperidine, ensure the supplier certifies low levels of N-nitrosopiperidine impurities, especially for pharmaceutical applications, as the synthesis route may have involved nitrosation.[1]
References
Synthesis of 1-Aminopiperidine via HOSA
Source: Google Patents / Liter
Title: Method for synthesizing 1-aminopiperidine.[1][6][7]
Technical Guide: Ethyl 1-aminopiperidine-4-carboxylate in Drug Discovery
The following technical guide details the applications, chemistry, and experimental protocols for Ethyl 1-aminopiperidine-4-carboxylate , a specialized N-amino heterocycle used in advanced drug discovery. A Versatile N-A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, chemistry, and experimental protocols for Ethyl 1-aminopiperidine-4-carboxylate , a specialized N-amino heterocycle used in advanced drug discovery.
A Versatile N-Amino Scaffold for Peptidomimetics and Fused Heterocycles
Executive Summary
Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2) is a bifunctional building block distinguished by its N-amino (hydrazinyl) moiety at position 1 and an ethyl ester at position 4.[1] Unlike standard piperidines, the N-amino group imparts unique nucleophilicity due to the alpha-effect , making this scaffold a critical intermediate for synthesizing fused bicyclic heterocycles (e.g., triazolopiperidines) and constrained aza-peptide mimetics.
This guide explores its utility in high-throughput library generation, kinase inhibitor design (e.g., JAK inhibitors), and GPCR ligand synthesis.
Chemical Profile & Structural Logic
Identity & Properties
Property
Specification
IUPAC Name
Ethyl 1-aminopiperidine-4-carboxylate
CAS Number
6241-81-2
Molecular Formula
C₈H₁₆N₂O₂
Molecular Weight
172.23 g/mol
Key Functionality
N1-Amino: Nucleophilic hydrazine (Alpha-effect donor)C4-Ester: Electrophilic handle for amidation/derivatization
Solubility
Soluble in DCM, MeOH, DMSO; moderate water solubility.[2]
Structural Distinction (Critical)
Researchers often confuse this compound with its isomer. It is imperative to distinguish between:
Isomer:4-amino piperidine-1-carboxylate (C-NH₂). Application: Amide coupling, standard linker.
The Alpha-Effect
The N1-amino group possesses a lone pair on the adjacent nitrogen, significantly elevating the HOMO energy. This results in the alpha-effect , making the terminal amino group more nucleophilic than a standard primary amine. This property allows for rapid condensation with aldehydes/ketones and facile SNAr reactions with electron-deficient heterocycles.
Applications in Drug Discovery[7][8][9][10]
Scaffold for Fused Bicyclic Heterocycles
The primary utility of Ethyl 1-aminopiperidine-4-carboxylate is as a precursor to [1,2,4]triazolo[1,5-a]piperidines . By reacting the N-amino group with nitriles or imidates, the piperidine ring fuses to form a bicyclic core. This structure is a bioisostere for quinazolines and is prevalent in:
Kinase Inhibitors: Targeting ATP binding pockets.
Adenosine Receptor Antagonists: Specifically A2A and A3 receptors.
Constrained Peptidomimetics (Aza-Peptides)
The N-N bond restricts the conformational flexibility of the piperidine ring. When incorporated into peptide chains (via the C4 carboxylate), the N-amino group can form aza-glycine analogs. These modifications:
Increase resistance to enzymatic hydrolysis (protease stability).
Lock the peptide backbone into specific turn geometries (e.g., β-turns).
Combinatorial Library Generation (Hydrazones)
The compound serves as a "diversity engine." The C4-ester is kept constant while the N1-amino group reacts with diverse aldehyde arrays to form stable hydrazones . These hydrazones can be screened directly or reduced to N-alkyl derivatives.
Case Study: JAK Inhibitor Synthesis
Context: A study cited in patent literature (e.g., WO2016116025) utilizes Ethyl 1-aminopiperidine-4-carboxylate to synthesize Janus Kinase (JAK) inhibitors.
Mechanism:
SNAr Coupling: The N-amino group attacks a 4-chloro-pyrrolo[2,3-d]pyrimidine.
Selectivity: The reaction relies on the enhanced nucleophilicity of the N-amino group to displace the chloride under mild conditions, avoiding competition from other nucleophiles.
Experimental Protocols
Protocol A: Synthesis of N-Piperidinyl Hydrazone Library
Use this protocol to generate a library of 20-50 analogs for SAR screening.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction Protocols for Ethyl 1-aminopiperidine-4-carboxylate with Aryl Halides
-aryl-1-aminopiperidine derivatives via and Pd-catalyzed cross-coupling.[1]
Executive Summary & Molecule Profile
Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2) is a specialized hydrazine-functionalized piperidine.[1][2][3] Unlike its common isomer (ethyl 4-aminopiperidine-1-carboxylate), this molecule features a primary amino group directly bonded to the piperidine nitrogen (
This structural distinction is critical. The molecule acts as a bidentate-capable hydrazine nucleophile .[4] It is a key building block in the synthesis of fused bicyclic heterocycles (e.g., indazoles, pyrazolo-pyridines) and JAK inhibitors [1].[1]
Key Reactivity Challenges:
Nucleophilicity vs. Basicity: The
-effect enhances the nucleophilicity of the - group, but the adjacent nitrogen lowers its pKa compared to alkyl amines, requiring specific base selection.
Regioselectivity: In
reactions, the terminal is the exclusive nucleophile.[1]
Stability: The ethyl ester at C4 is susceptible to hydrolysis under strong basic aqueous conditions (e.g.,
), necessitating anhydrous organic bases or mild carbonates.[1]
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate reaction condition for your specific aryl halide substrate.
Figure 1: Decision tree for selecting reaction conditions based on aryl halide electronics.
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 equiv) in anhydrous 1,4-Dioxane (concentration ~0.2 M).
Addition: Add Ethyl 1-aminopiperidine-4-carboxylate (1.1 equiv) followed by Triethylamine (3.0 equiv).
Note: If using the hydrochloride salt of the amine, increase TEA to 4.0 equiv to ensure neutralization.
Reaction: Seal the vessel and heat to 110°C for 12–16 hours [2].
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][4] Look for the disappearance of the aryl halide.[4]
Checkpoint: If the reaction turns black immediately (Pd precipitation), oxygen was present.[1] Ensure strict inert conditions.
Work-up: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[4] Concentrate the filtrate.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (Protocol A)
Incomplete conversion
Switch solvent to DMSO or NMP and increase temp to 120°C.
Ester Hydrolysis
Wet solvent/base
Use anhydrous or .[1] Avoid hydroxide bases (, ).[1]
No Reaction (Protocol B)
Catalyst poisoning
Hydrazines can poison Pd.[4] Switch ligand to Xantphos or BrettPhos (bulky ligands protect the metal center).[4]
Dimer Formation
Homocoupling of Ar-X
Ensure the system is strictly oxygen-free.[4] Reduce catalyst loading.
Safety & Handling
Hydrazine Toxicity: 1-aminopiperidines are hydrazine derivatives.[4] Treat as potential genotoxins.[4] Use double-gloving and work strictly within a fume hood.[4]
Thermal Runaway:
reactions in DMSO at high temperatures can be energetic.[4] Do not overheat sealed vessels beyond their pressure rating.[4]
References
Patent Application: "Heterocyclic compounds as JAK inhibitors." World Intellectual Property Organization, WO 2016/116025 A1, 2016.[1]
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Hydrazines with Aryl Halides."[1][4] Journal of the American Chemical Society, 1998.[4] [1]
BenchChem Technical Data: "Ethyl 1-aminopiperidine-4-carboxylate Properties and Applications." BenchChem, 2025.[1][4]
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Application Note & Protocols: Strategic Coupling of Ethyl 1-Aminopiperidine-4-carboxylate in Modern Organic Synthesis
Abstract Ethyl 1-aminopiperidine-4-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive primary N-amino grou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 1-aminopiperidine-4-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive primary N-amino group and a modifiable ester moiety on a piperidine scaffold, makes it an invaluable starting material for creating diverse molecular architectures. This guide provides an in-depth exploration of the primary coupling strategies for this reagent, focusing on the formation of robust amide and sulfonamide linkages, as well as carbon-nitrogen bonds via reductive amination. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights into optimizing reaction conditions to empower researchers in the synthesis of novel chemical entities.
Introduction: The Synthetic Utility of Ethyl 1-Aminopiperidine-4-carboxylate
The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in a vast array of approved drugs. The introduction of an N-amino group, as seen in Ethyl 1-aminopiperidine-4-carboxylate, provides a key vector for synthetic diversification. This primary amine serves as a potent nucleophile, enabling a suite of reliable and high-yielding coupling reactions. The ethyl ester at the 4-position offers an additional site for future chemical modification, such as hydrolysis and subsequent amide coupling, further expanding its synthetic potential. This document outlines the core procedures for leveraging the N-amino functionality in key bond-forming reactions.
Core Directive: Amide Bond Formation (N-Acylation)
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[1][2] Coupling Ethyl 1-aminopiperidine-4-carboxylate with a carboxylic acid partner is a cornerstone transformation for building complexity. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, a process mediated by a "coupling reagent".
Mechanism and the Role of Coupling Reagents
The general strategy involves a two-step process that can be performed in a single pot.[1] First, the carboxylic acid reacts with the coupling reagent to form a highly reactive acyl intermediate. This activated species is then susceptible to nucleophilic attack by the primary amine of Ethyl 1-aminopiperidine-4-carboxylate to form the thermodynamically stable amide bond.
A plethora of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[3]
Carbodiimides (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate.[3][4] While effective, these can sometimes lead to side reactions and racemization of chiral carboxylic acids.[1][3] The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble and can be removed by filtration, whereas the urea byproduct from EDC is water-soluble, simplifying workup.[4][5]
Additives (e.g., HOBt, HOAt): To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.[3] These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to racemization but still highly reactive towards the amine.[3]
Phosphonium & Aminium/Uronium Salts (e.g., PyBOP, HATU): These reagents represent a significant improvement over carbodiimide methods, offering faster reaction times and lower rates of epimerization.[1][5] Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) incorporate the HOBt or HOAt moiety directly into their structure, streamlining the activation process.[2] They react with the carboxylic acid to form highly activated OBt/OAt esters, which then readily couple with the amine.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
The sulfonamide functional group is a key bioisostere for the amide bond and is prevalent in a wide range of pharmaceuticals, including antibacterial agents and diuretics.[6][7] The synthesis of sulfonamides from Ethyl 1-aminopiperidine-4-carboxylate is typically achieved through a direct and robust reaction with a sulfonyl chloride.
Mechanism of Sulfonylation
The reaction proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur center of the sulfonyl chloride.[8][9] The primary amine of Ethyl 1-aminopiperidine-4-carboxylate acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[10]
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Key Experimental Considerations
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used to avoid reaction with the sulfonyl chloride.
Base Selection: A tertiary amine base like triethylamine (Et₃N) or pyridine is essential to scavenge the HCl generated. Pyridine can also act as a nucleophilic catalyst in some cases. The base is typically used in a slight excess (1.1-1.5 equivalents).
Temperature Control: The addition of the sulfonyl chloride is often performed at 0 °C to control the initial exotherm of the reaction, after which the reaction is allowed to warm to room temperature.
Core Directive: Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[11] This one-pot procedure is highly valued in green chemistry for its efficiency and atom economy.[11] When reacting with Ethyl 1-aminopiperidine-4-carboxylate, this method generates N,N'-disubstituted hydrazine derivatives.
Mechanism of Reductive Amination
The reaction proceeds in two distinct stages within the same pot:
Imine Formation: The nucleophilic primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a Schiff base, or imine.[11]
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine (in this case, a hydrazine derivative).
A key aspect of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.
Data Summary: Common Reducing Agents
Reducing Agent
Abbreviation
Key Characteristics
Sodium Triacetoxyborohydride
STAB, NaBH(OAc)₃
Mild and selective for imines over ketones/aldehydes; does not require strict pH control; often the reagent of choice.[12]
Sodium Cyanoborohydride
NaBH₃CN
Highly selective for imines, effective under mildly acidic conditions (pH 4-5) which favor imine formation.[11][12] Caution: Highly toxic HCN gas can be liberated under strongly acidic conditions.
Catalytic Hydrogenation
H₂/Pd, Pt, Ni
A "green" method that produces water as the only byproduct. Can sometimes lead to over-alkylation or reduction of other functional groups.[11]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Amide Coupling with a Carboxylic Acid using HATU
This protocol describes a general procedure for the N-acylation of Ethyl 1-aminopiperidine-4-carboxylate.
Materials:
Carboxylic Acid (1.0 eq)
HATU (1.1 eq)
Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).
Cool the mixture to 0 °C in an ice bath.
Add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C to allow for the formation of the activated ester.
Add a solution of Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq) in a small amount of DMF.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide product.
Protocol 2: Sulfonamide Formation with a Sulfonyl Chloride
This protocol details a standard procedure for the synthesis of a sulfonamide derivative.
Materials:
Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq)
Aryl or Alkyl Sulfonyl Chloride (1.05 eq)
Triethylamine (Et₃N) or Pyridine (1.5 eq)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric Acid (HCl)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a dry round-bottom flask, dissolve Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM dropwise over 15-30 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours until TLC or LC-MS indicates the consumption of the starting amine.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.
Protocol 3: Reductive Amination with an Aldehyde using STAB
This protocol provides a method for coupling with an aldehyde. A similar procedure can be used for ketones, though reaction times may be longer.
Materials:
Aldehyde (1.0 eq)
Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (catalytic, ~0.1 eq)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Water
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add the aldehyde (1.0 eq), Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq), and DCE (to make a ~0.1 M solution).
Add a catalytic amount of glacial acetic acid (~0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause gas evolution.
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Conclusion
Ethyl 1-aminopiperidine-4-carboxylate is a powerful and adaptable reagent for modern synthetic chemistry. The protocols and mechanistic insights provided herein for amide coupling, sulfonamide formation, and reductive amination offer a robust toolkit for researchers and drug development professionals. Mastery of these fundamental transformations enables the efficient and strategic construction of novel piperidine-based compounds, paving the way for the discovery of next-generation therapeutics.
References
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
Sajad, A. W., et al. (2018). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
LibreTexts. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–866. [Link]
Tomaselli, G. A., et al. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 134-138. [Link]
Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1284. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
High-Yield Synthesis of Cyclic Hydrazine Derivatives via Ethyl 1-Aminopiperidine-4-Carboxylate
Introduction & Mechanistic Overview Cyclic hydrazine derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in Janus kinase (JAK) inhibitors[1] and modulators of the integrated stress re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Overview
Cyclic hydrazine derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in Janus kinase (JAK) inhibitors[1] and modulators of the integrated stress response (ISR) pathway[2]. Ethyl 1-aminopiperidine-4-carboxylate (C8H16N2O2, Monoisotopic Mass: 172.12 Da) serves as a highly versatile, bifunctional building block for these scaffolds[3].
Unlike acyclic hydrazines, the N-amino group in a piperidine ring exhibits unique stereoelectronic properties. The conformational constraints of the chair conformation enhance the alpha-effect, making the exocyclic primary amine highly nucleophilic. This allows for selective functionalization via Nucleophilic Aromatic Substitution (SNAr) or peptide coupling, without competitive reactivity from the sterically hindered tertiary ring nitrogen.
Synthetic Causality
The foundational step in this workflow is the electrophilic N-amination of ethyl piperidine-4-carboxylate. We utilize Hydroxylamine-O-sulfonic acid (HOSA) under alkaline conditions[4].
Why HOSA? HOSA is a highly efficient, water-soluble aminating agent that circumvents the need for highly toxic, volatile hydrazine gas or explosive anhydrous intermediates[4].
Thermodynamic Control: The N-amination reaction is instantaneous and highly exothermic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
kJ/mol)[4]. Strict temperature control (0–20 °C) is mandatory; failure to dissipate heat leads to the rapid hydrolysis of HOSA into inactive hydroxylammonium sulfate, drastically reducing yields.
Synthetic Workflow Visualization
Figure 1: Synthetic pathways for cyclic hydrazine derivatives using Ethyl 1-aminopiperidine-4-carboxylate.
Experimental Protocols
Protocol A: N-Amination via HOSA
Objective: Synthesis of Ethyl 1-aminopiperidine-4-carboxylate.
Step-by-Step Methodology:
Preparation of Amine Solution: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq) in a 2M aqueous NaOH solution (2.5 eq). Cool the reactor to 0–5 °C using an ice-salt bath.
HOSA Addition: Prepare a 32% w/w aqueous solution of freshly titrated HOSA (1.2 eq)[4]. Add the HOSA solution dropwise to the vigorously stirred amine solution over 1.5 to 2 hours.
Causality: The slow addition rate and active cooling are critical to manage the 313 kJ/mol exotherm and prevent HOSA degradation[4].
Maturation: Maintain the reaction temperature between 0 °C and 20 °C and stir for an additional 30 minutes to ensure complete conversion[4].
Workup: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
H NMR (CDCl), verify the appearance of a broad singlet integrating for 2H (approx. 2.5–3.0 ppm) corresponding to the N-NH group, and the complete disappearance of the secondary amine N-H proton.
Objective: Synthesis of N-Heteroaryl Hydrazines (JAK Inhibitor Precursors).
Step-by-Step Methodology:
Reaction Setup: In a dry, round-bottom flask under nitrogen, dissolve Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) and 4-chloro-7-(p-toluenesulfonyl)pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous 1,4-dioxane (0.5 M concentration)[1].
Base Addition: Add Triethylamine (TEA) (3.0 eq) to the mixture[1].
Causality: TEA acts as an acid scavenger for the HCl generated during the SNAr process, preventing the protonation of the nucleophilic N-amino group.
Thermal Activation: Heat the reaction mixture to 110 °C and stir for 12 hours[1].
Causality: The exocyclic amine of a cyclic hydrazine is less nucleophilic than a standard primary alkyl amine due to the inductive withdrawal from the adjacent ring nitrogen. Elevated temperatures (110 °C) are required to overcome the activation energy barrier for SNAr on the pyrimidine ring[1].
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography.
Self-Validation System:
UV-Vis & LC-MS: The product will exhibit a significant increase in UV absorbance at 254 nm due to the pyrimidine chromophore. LC-MS will show the mass of the coupled product, confirming the displacement of the chloride ion.
Protocol C: Amide Coupling (Hydrazide Formation)
Objective: Synthesis of Cyclic Hydrazides (ISR Modulator Precursors).
Step-by-Step Methodology:
Ester Activation: Dissolve the target carboxylic acid (1.0 eq), HATU (2.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF (0.3 M)[2]. Stir at room temperature for 15 minutes.
Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the 7-azabenzotriazole leaving group is highly reactive, which is essential for coupling with the slightly hindered N-amino nucleophile without inducing epimerization[2].
Amine Addition: Add Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) to the activated ester solution[2].
Coupling: Stir the resulting mixture at room temperature overnight (approx. 12–16 hours)[2].
Workup: Quench with saturated aqueous NaHCO
, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify.
Self-Validation System:
NMR: Successful coupling is definitively indicated by a characteristic downfield shift of the N-NH proton in
H NMR (typically >8.0 ppm) due to the strong deshielding effect of the newly formed adjacent carbonyl group.
Quantitative Data & Optimization Summary
The following table summarizes the optimized reaction parameters and expected analytical outcomes for the three protocols described above.
Improving yield of Ethyl 1-aminopiperidine-4-carboxylate coupling reactions
Core Technical Analysis: The Substrate Profile Before troubleshooting, you must understand the specific reactivity profile of your molecule. Ethyl 1-aminopiperidine-4-carboxylate is not a standard primary amine; it is a...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis: The Substrate Profile
Before troubleshooting, you must understand the specific reactivity profile of your molecule. Ethyl 1-aminopiperidine-4-carboxylate is not a standard primary amine; it is a 1,1-disubstituted hydrazine .
Nucleophilicity: The terminal amino group (
) exhibits the Alpha Effect , making it potentially more nucleophilic than a standard amine due to electron-pair repulsion on the adjacent nitrogen. However, this is often counteracted by the steric bulk of the piperidine ring.
Oxidation Sensitivity: Unlike standard amines, this
-amino group is susceptible to oxidation (to diazenium species) and subsequent decomposition.
Basicity: The terminal nitrogen is less basic than a typical alkyl amine (
~6-7 vs ~10), altering how it interacts with coupling activators.
Troubleshooting Module: Amide Bond Formation (Hydrazide Synthesis)
Scenario: You are coupling the 1-amino group with a Carboxylic Acid (R-COOH) to form a hydrazide.
Common Issue: Low Yield & Incomplete Conversion
Diagnosis: Standard peptide coupling conditions (EDC/NHS or DCC) are often too slow for sterically hindered hydrazines, leading to acyl-urea side products or oxidation of the starting material before coupling occurs.
Recommended Protocol: The T3P Advantage
We strongly recommend switching to T3P (Propylphosphonic anhydride) for this specific substrate. T3P drives the reaction to completion faster than carbodiimides and simplifies workup because its byproducts are water-soluble.
Step-by-Step Optimization:
Solvent: Use Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DMF if possible to simplify workup, unless solubility is an issue.
Base: Use Pyridine (3-5 equiv). It acts as both a base and an acylation catalyst.
Stoichiometry:
Acid: 1.0 equiv
Ethyl 1-aminopiperidine-4-carboxylate: 1.1 equiv
T3P (50% in EtOAc): 1.5 - 2.0 equiv
Temperature: Start at
, then warm to RT. If sterics are severe, heat to .
Alternative: HATU Protocol
If T3P is unavailable, HATU is the next best choice due to its high reactivity.
Critical Step: Pre-activate the carboxylic acid with HATU and DIPEA for 15 minutes before adding the hydrazine. This prevents the hydrazine from interacting with the uronium salt unproductively.
FAQ: Amide Coupling
Q: My reaction turns dark/black rapidly. What is happening?A: This indicates oxidation of the hydrazine moiety.
Fix: You must degas your solvents (sparge with Argon/Nitrogen for 15 mins) and run the reaction under an inert atmosphere. Ensure your starting material is stored as a salt (e.g., HCl salt) and free-based only immediately before use.
Q: I see a major side product with M+ mass higher than expected.A: You likely formed the symmetric hydrazide dimer or the activated ester reacted with the wrong nucleophile if your acid has competing sites.
Fix: Add the hydrazine slowly to the activated acid solution to keep the concentration of the active ester high relative to the nucleophile.
Troubleshooting Module: Reductive Amination
Scenario: Reaction with an Aldehyde/Ketone to form an
-alkylated hydrazine.
Common Issue: Over-alkylation or No Reaction
Diagnosis: 1,1-disubstituted hydrazines form hydrazones first. These hydrazones are more stable than typical imines and resistant to mild reduction, or conversely, the hydrazine attacks the aldehyde twice.
Recommended Protocol: Indirect Reductive Amination
Do not use a "one-pot" mix with reducing agent immediately.
Step 1 (Hydrazone Formation):
Mix Aldehyde (1.0 eq) + Hydrazine (1.0 eq) in MeOH or DCE.
Add catalytic AcOH (5%).
Stir 2-4 hours. Monitor by LCMS for the Hydrazone shift (+ mass of aldehyde - H2O).
Step 2 (Reduction):
Cool to
.
Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq). Note: NaBH4 is often too strong and can cause side reactions; NaCNBH3 is toxic and slower.
Stir overnight.
Data Comparison: Coupling Reagents for Hydrazines
Reagent
Reactivity
Epimerization Risk
Workup Ease
Recommended For
T3P
High
Very Low
Excellent (Aq. Wash)
Standard & Scale-up
HATU
Very High
Low
Moderate (Remove urea)
Difficult/Bulky Acids
EDC/HOBt
Moderate
Moderate
Good
Simple/Small Acids
DCC
Low
High
Poor (Insoluble Urea)
Not Recommended
Visual Workflows
Diagram 1: Coupling Decision Logic
Use this decision tree to select the correct pathway based on your electrophile.
Caption: Decision logic for coupling Ethyl 1-aminopiperidine-4-carboxylate based on electrophile type.
Diagram 2: T3P Optimization Workflow
Caption: Optimized T3P coupling protocol for hydrazine derivatives to minimize side reactions.
Post-Reaction Processing (Workup)
The product will be a polar basic ester. Standard silica chromatography can be difficult due to tailing.
Recommended Workup:
Acid/Base Extraction:
Dilute reaction with EtOAc.
Wash with sat.
(removes unreacted acid/T3P byproducts).
Extract organic layer with 1M HCl (pulls product into aqueous phase).
Wash aqueous acidic layer with fresh EtOAc (removes non-basic impurities).
Basify aqueous layer (pH 10) with
.
Extract back into EtOAc/DCM.
Reverse Phase: If the product is very polar, use C18 reverse phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
BenchChem. (2025).[3] "Ethyl 4-anilinopiperidine-1-carboxylate: Technical Guide." (Reference for general piperidine handling).
Troubleshooting N-alkylation vs N-acylation of 1-aminopiperidines
Topic: Troubleshooting N-alkylation vs. N-acylation of 1-Aminopiperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting N-alkylation vs. N-acylation of 1-Aminopiperidines
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Technical Context: The "Alpha-Effect" Paradox
Before troubleshooting, you must recognize that 1-aminopiperidine is not a standard amine ; it is a hydrazine .
Structure: The exocyclic amino group (
) is bonded directly to the piperidine ring nitrogen.
The Alpha Effect: The lone pair repulsion between the two adjacent nitrogen atoms raises the ground state energy of the exocyclic nitrogen.
Consequence: 1-Aminopiperidine is less basic (
) than piperidine () but significantly more nucleophilic .
Why this causes failure:
Standard protocols for primary amines often fail because this molecule reacts faster than expected (leading to over-functionalization) or behaves differently under pH control (due to lower basicity).
Troubleshooting Module: N-Alkylation
Common Issue: "I tried alkylating 1-aminopiperidine with an alkyl halide, but I got a mixture of mono-, di-, and quaternary salts that I cannot separate."
Root Cause Analysis
Direct alkylation (
) of hydrazines is notoriously difficult to control.
Enhanced Nucleophilicity: The starting material is highly reactive.
Product Instability: The mono-alkylated product (a 1,2-disubstituted hydrazine) remains highly nucleophilic and often reacts faster with the alkyl halide than the starting material does.
The Solution: Reductive Amination (The "Hydrazone Route")
Do not use alkyl halides. Use aldehydes/ketones + a reducing agent.[1][2][3] This forces the reaction through a hydrazone intermediate , which prevents over-alkylation because hydrazones cannot react with a second equivalent of aldehyde until reduced.
FAQ: N-Alkylation
Q: I am using reductive amination, but the reaction is stalled. Why?
Diagnosis: You are likely using conditions optimized for imines (standard amines), not hydrazones.
Fix: Hydrazone formation is often slower to reach equilibrium than imine formation due to the stability of the hydrazine.
Catalyst: Add a Lewis acid (
) or Brønsted acid (Acetic Acid, 5-10%) to drive hydrazone formation before adding the reducing agent.
Stepwise: Do not perform this one-pot. Form the hydrazone first (verify by TLC/LCMS), then add the reducing agent (
or ).
Q: My yield is low when using Sodium Borohydride (
).
Diagnosis:
is too strong and can reduce the aldehyde/ketone to an alcohol before it reacts with the hydrazine.
Fix: Switch to Sodium Triacetoxyborohydride (
) or Sodium Cyanoborohydride . These are milder and selectively reduce the hydrazone.
Troubleshooting Module: N-Acylation
Common Issue: "I attempted to make the amide (hydrazide), but I see significant di-acylated side products."
Root Cause Analysis
The product of N-acylation is a hydrazide . While hydrazides are less nucleophilic than the starting hydrazine, the "Alpha Effect" still lingers. If you use a strong base or excess acid chloride, the hydrazide nitrogen can be deprotonated and acylated again.
FAQ: N-Acylation
Q: Should I use a base?
Diagnosis: Strong bases (NaOH, NaH) promote di-acylation by deprotonating the formed hydrazide (
).
Fix: Use a mild organic base like Pyridine or N-Methylmorpholine (NMM) . Alternatively, use "Schotten-Baumann conditions" (biphasic DCM/Water with
) which buffers the pH.
Q: Can I use coupling agents (EDC/HATU) instead of Acid Chlorides?
Answer: Yes, and this is often preferred for selectivity.
Protocol Note: Pre-activate the carboxylic acid with the coupling agent (e.g., HATU/DIPEA) for 15 minutes before adding the 1-aminopiperidine. This ensures the hydrazine reacts immediately with the active ester, preventing side reactions.
Decision Logic & Pathways
The following diagram illustrates the critical decision points to avoid "Dead End" mixtures.
Caption: Strategic workflow for functionalizing 1-aminopiperidine. Red paths indicate high-risk strategies; Blue paths indicate optimized protocols.
Validated Experimental Protocols
Protocol A: Mono-Alkylation via Reductive Amination
Target: Synthesis of N-(alkyl)-1-aminopiperidine
Hydrazone Formation:
Dissolve 1-aminopiperidine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or MeOH .
Critical Step: Add Acetic Acid (1.0 equiv) . Unlike standard amines, the lower basicity of the hydrazine requires acid to catalyze the condensation.
Stir at Room Temp for 2–4 hours. Monitor by TLC (Hydrazones are usually less polar than the starting hydrazine).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Purification & Stability Protocols for Ethyl 1-aminopiperidine-4-carboxylate (EAPC)
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Active Guide
Executive Summary
You are likely working with Ethyl 1-aminopiperidine-4-carboxylate , a specialized hydrazine derivative often used as a building block for bicyclic heterocycles (e.g., indazoles, pyrazoles).
Critical Warning: This molecule contains two sensitive functionalities:
N-Amino Group (Hydrazine motif): Highly nucleophilic, prone to oxidation (browning) and condensation with ketones (hydrazone formation). DO NOT use acetone to wash glassware containing this product.
Ethyl Ester: Susceptible to hydrolysis under strongly basic (pH > 12) or acidic aqueous conditions, leading to the water-soluble zwitterionic acid.
This guide prioritizes yield retention and purity using self-validating workflows.
Module 1: Acid-Base Extraction (The "Crude" Cleanup)
User Scenario: You have synthesized EAPC (likely via N-nitrosation of ethyl isonipecotate followed by reduction) and need to remove inorganic salts (Zn, NaOAc) or unreacted starting materials.
The Protocol
The pKa of the conjugate acid of a 1-aminopiperidine is approximately 8.2 , significantly lower than the parent piperidine (~11.1) due to the electron-withdrawing effect of the adjacent nitrogen [1]. This allows for a selective pH switch.
Step-by-Step Workflow:
Acidification (Impurity Removal):
Dissolve crude oil in Ethyl Acetate (EtOAc) .
Wash with cold 0.5 M HCl (Target pH 2-3).
Mechanism: The product moves to the aqueous phase (protonated). Neutral impurities (unreacted nitroso intermediates) remain in the organic phase.
Discard the organic phase.
Basification (Product Recovery):
Cool the aqueous phase to 0°C.
CRITICAL: Slowly adjust pH to 9.5 – 10.0 using Saturated
or 2M NaOH .
Why? You must exceed the pKa (8.2) to deprotonate the amine, but stay below pH 12 to prevent ester hydrolysis [2].
Visual Check: The solution should turn cloudy as the free base oils out.
Extraction:
Extract 3x with Dichloromethane (DCM) . (DCM is preferred over EtOAc here due to higher solubility of the hydrazine moiety).
Dry over
(Anhydrous). Do not use if the product is potentially acidic or sensitive, as Mg salts can be Lewis acidic.
Troubleshooting Logic (DOT Visualization)
Caption: Selective pH switching isolates the basic amine while discarding neutral organic impurities.
Module 2: Chromatographic Purification
User Scenario: The crude product is colored (yellow/brown) or contains closely eluting impurities.
The Issue: Amines interact strongly with the acidic silanol groups on silica gel, causing tailing (streaking) and broad peaks.
The Solution: Amine-Modified Silica
Do not use standard silica directly. You must deactivate the acidic sites.
Method A: The "Pre-wash" Technique (Recommended)
Pack the silica column using Hexanes containing 1% Triethylamine (TEA) .
Flush with 2 column volumes of the starting eluent (e.g., 10% EtOAc in Hexane + 1% TEA).
Load your sample.
Method B: The Mobile Phase Modifier
Eluent System: DCM / Methanol /
(90:9:1).
Note: The presence of ammonia competes with your product for silanol binding sites, sharpening the peak [3].
User Scenario: The free base is an oil that oxidizes (darkens) over time. You need a stable solid for long-term storage.
Recommendation: Convert to the Hydrochloride or Oxalate salt.
Protocol: Anhydrous HCl Salt Formation
Warning: Do not use aqueous HCl, as it will hydrolyze the ester.
Dissolve the purified free base oil in anhydrous Diethyl Ether (
) or 1,4-Dioxane .
Cool to 0°C.
Add 4M HCl in Dioxane dropwise with vigorous stirring.
A white precipitate should form immediately.
Filtration: Filter under Nitrogen (hygroscopic).
Wash: Wash the cake with cold anhydrous ether to remove colored oxidation byproducts.
Stability Note: The HCl salt effectively "locks" the hydrazine nitrogen, preventing oxidation and hydrazone formation. Store at -20°C.
Module 4: Troubleshooting & FAQs
Q1: My product turned into a solid gum that won't dissolve in DCM. What happened?
Diagnosis: You likely formed a "zwitterionic polymer" or the hydrolyzed acid.
Cause: If you basified to pH > 12 during extraction, the ethyl ester hydrolyzed to the carboxylic acid. The resulting molecule (1-aminopiperidine-4-carboxylic acid) is highly polar and insoluble in DCM.
Fix: There is no easy fix for the hydrolyzed product. Restart and strictly control pH (max 10.0).
Q2: The NMR shows a "doublet of doublets" pattern that shouldn't be there, and the mass is higher by +40.
Diagnosis:Acetone Hydrazone Formation.Cause: You used acetone to clean your flask or rotovap bump trap. The N-amino group reacted with acetone (
).
Prevention: Strictly ban acetone from the workflow. Use Methanol or Ethanol for cleaning.
Q3: I see a spot on TLC that moves just ahead of my product.
Diagnosis: This is likely the Nitroso intermediate (Ethyl 1-nitrosopiperidine-4-carboxylate) if you synthesized via nitrosation.
Removal: This is non-basic. Use the Acid Wash step in Module 1. The nitroso compound will stay in the organic layer while your product moves to the acid layer.
Q4: Can I distill this compound?
Answer: Only under high vacuum (< 1 mmHg) .
Risk: N-N bonds are thermally labile. Excessive heat (>120°C) can cause disproportionation or cleavage of the hydrazine bond. Kugelrohr distillation is preferred over simple distillation.
References
SIELC Technologies. (2018). Separation of Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride on HPLC. (Methodology adapted for preparative scale). Retrieved from [Link]
Optimization
Optimizing reaction temperature for Ethyl 1-aminopiperidine-4-carboxylate synthesis
Topic: Optimization of Reaction Temperature for Electrophilic N-Amination Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active | Version: 2.4 Executive Technical Summary The synthesis of Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Reaction Temperature for Electrophilic N-Amination
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Status: Active | Version: 2.4
Executive Technical Summary
The synthesis of Ethyl 1-aminopiperidine-4-carboxylate typically proceeds via the electrophilic N-amination of ethyl isonipecotate (ethyl piperidine-4-carboxylate). While legacy methods utilized N-nitrosation followed by reduction (Zn/AcOH), modern protocols favor Hydroxylamine-O-sulfonic acid (HOSA) due to higher atom economy and the avoidance of carcinogenic nitrosamine intermediates.
Temperature control is the single most critical variable in this reaction. It governs the kinetic competition between the desired N-amination and two fatal side reactions: ester hydrolysis (thermodynamic sink) and hydrazide formation (dimerization).
The Thermodynamics of N-Amination
The reaction between a secondary amine and HOSA is highly exothermic. The HOSA reagent itself is thermally unstable and hygroscopic.
Parameter
Optimal Range
Mechanistic Rationale
Addition Temp
0°C – 5°C
Kinetic Control: HOSA decomposition is suppressed. The exotherm of the acid-base neutralization (HOSA generates H₂SO₄ equivalent) is managed to prevent thermal runaway.
Aging Temp
20°C – 25°C
Conversion: The N-amination transition state requires mild thermal energy to proceed to completion after the initial mixing.
Critical Limit
> 40°C
Side Reactions: Above this threshold, the nucleophilic attack of hydroxide (base) or the newly formed hydrazine on the ethyl ester becomes significant.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways defined by temperature.
Figure 1: Reaction landscape showing the narrow thermal window for successful N-amination versus ester degradation.
Troubleshooting Guide (FAQ)
Module A: Low Yield & Conversion Issues
Q1: The reaction stalled at 60% conversion. Adding more HOSA at room temperature didn't help. Why?Diagnosis: HOSA Decomposition.
Technical Insight: HOSA is moisture-sensitive and degrades in aqueous alkali at room temperature (hydrolysis to hydroxylammonium sulfate).
Solution:
Fresh Reagent: Ensure HOSA is dry (white crystals, not sticky).
Cold Addition: You must cool the reaction back to 0°C before adding the second portion of HOSA. Adding HOSA to a 25°C basic mixture results in rapid reagent hydrolysis before it can aminate the piperidine.
Q2: I am seeing a large amount of starting material (Ethyl Isonipecotate) despite using 1.2 equivalents of HOSA.Diagnosis: pH Drift / Protonation.
Technical Insight: The reaction generates sulfuric acid equivalents. If the pH drops below 8-9, the piperidine nitrogen becomes protonated (ammonium salt), rendering it non-nucleophilic. It cannot attack the HOSA.
Solution: Maintain pH 10–11 using inorganic base (KOH/NaOH) or a buffer system (K₂CO₃). Monitor pH during the addition.
Module B: Impurity Profile (The "Hot" Problems)
Q3: LC-MS shows a major impurity with Mass [M-28]. What is it?Diagnosis: Hydrolysis of the Ethyl Ester.
Technical Insight: You have formed the carboxylic acid derivative (1-aminopiperidine-4-carboxylic acid). This occurs if the reaction exotherms >40°C in the presence of aqueous base (saponification).
Solution:
Strictly control addition rate to keep internal temp <10°C.
Use a biphasic system (DCM/Water or Toluene/Water). The ester partitions into the organic phase, protecting it from the aqueous hydroxide, while the HOSA reaction occurs at the interface.
Q4: I isolated a solid that is insoluble in most solvents. NMR suggests a dimer.Diagnosis: Hydrazide Formation.
Technical Insight: The newly formed product contains a primary amine (-NH2) and an ester. At elevated temperatures (>50°C) or during prolonged concentration, the -NH2 of one molecule attacks the ester of another, forming a stable hydrazide linkage.
Solution:
Never heat the crude mixture above 40°C during workup.
Avoid distilling the product to dryness if possible; store as a solution or salt (e.g., HCl salt) immediately.
Standardized Optimization Protocol
This protocol minimizes ester hydrolysis while maximizing N-amination efficiency.
Reagents:
Ethyl isonipecotate (1.0 equiv)
HOSA (1.2 – 1.5 equiv)
KOH (2.5 – 3.0 equiv, 10-15% aq solution)
Solvent: DCM or MTBE (for biphasic protection)
Workflow Visualization:
Figure 2: Optimized process flow for temperature-sensitive N-amination.
Step-by-Step Methodology:
Preparation: Dissolve Ethyl isonipecotate in DCM (5 vol). Add aqueous KOH (3 equiv) and cool the biphasic mixture to 0°C under vigorous stirring.
Addition: Add HOSA solid portion-wise (or as a cold aqueous solution) over 30–60 minutes.
Critical Control Point: Do not allow internal temperature to exceed 10°C .
Aging: Remove the ice bath.[1] Allow the mixture to warm to 20–25°C . Stir for 2–4 hours.
Checkpoint: If conversion <95%, cool back to 5°C before adding 0.2 equiv fresh HOSA.
Workup: Separate phases. Extract aqueous layer with DCM.
Safety: Wash organic layer with 10% NaHCO₃.
Thermal Limit: Concentrate the organic layer under reduced pressure at <35°C .
Stabilization: It is highly recommended to convert the oil to the Hydrochloride or Oxalate salt immediately to prevent shelf-degradation/dimerization.
References
Mechanism of HOSA Amination:
Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: a versatile synthetic reagent.[2][3] Aldrichimica Acta, 13(1), 3-11.
Synthesis of 1-Aminopiperidines (Patent):
Pfizer Inc. (2008). Preparation of piperidine derivatives. World Intellectual Property Organization, WO2008053300. (Describes conditions for N-amination of piperidine esters).
Kinetic Studies on HOSA Decomposition:
Candlin, J. P., & Wilkins, R. G. (1965).[4] The reaction of hydroxylamine-O-sulfonic acid with nucleophiles.[2][3][5] Journal of the American Chemical Society, 87(13), 2967-2972.
General Piperidine Functionalization:
BenchChem Technical Library. (2025).[2][4][6][7] Piperidine Synthesis and Functionalization Guides.
Spectroscopic Characterization & Comparative Analysis: Ethyl 1-aminopiperidine-4-carboxylate
Executive Summary Ethyl 1-aminopiperidine-4-carboxylate (CAS: 71416-64-3 / 58859-46-4) is a critical hydrazine-functionalized building block, most notably utilized in the synthesis of gastroprokinetic agents like Mosapri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-aminopiperidine-4-carboxylate (CAS: 71416-64-3 / 58859-46-4) is a critical hydrazine-functionalized building block, most notably utilized in the synthesis of gastroprokinetic agents like Mosapride .
This guide provides a technical comparison of its 1H NMR spectral characteristics against its direct precursor, Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate). The analysis focuses on the diagnostic N-amino (
) signature, the conformational influence on the piperidine ring, and solvent-dependent exchange phenomena.
Core Technical Insight
The substitution of the secondary amine (
) with the hydrazine moiety () introduces specific shielding effects on the -protons (C2/C6 positions) and presents a labile proton signal highly sensitive to solvent water content. Correct identification requires distinguishing the broad singlet (integrating to 2H) from the singlet (1H) of the precursor.
Part 1: Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following numbering scheme. The hydrazine group is located at Position 1, and the ethyl ester is attached at Position 4.
Caption: Structural connectivity of Ethyl 1-aminopiperidine-4-carboxylate highlighting the N-N hydrazine bond.
Part 2: Comparative Spectral Analysis
The "N-Amino Effect" (Target vs. Precursor)
The most common impurity or misidentified compound is the non-aminated precursor, Ethyl piperidine-4-carboxylate. The table below highlights the diagnostic shifts in CDCl₃ (7.26 ppm reference).
Proton Assignment
Ethyl 1-aminopiperidine-4-carboxylate (Target)
Ethyl piperidine-4-carboxylate (Analog)
Mechanistic Explanation
Protons
~2.8 - 3.5 ppm (Broad s, 2H)
~1.8 - 2.2 ppm (Broad s, 1H)
Primary Differentiator. The protons are deshielded relative to the due to the adjacent nitrogen's electronegativity but remain exchangeable.
-Protons (H2/H6)
2.80 - 3.00 ppm (m)
3.05 - 3.20 ppm (dt)
The N-amino group exerts a complex electronic effect. While electronegative, the lone pair repulsion (alpha-effect) often results in slight shielding of ring protons compared to the secondary amine.
-Proton (H4)
2.30 - 2.45 ppm (tt)
2.40 - 2.50 ppm (tt)
Minimal change. The ester environment is distal from the N-substitution site.
-Protons (H3/H5)
1.70 - 1.95 ppm (m)
1.60 - 2.00 ppm (m)
These protons appear as complex multiplets due to axial/equatorial splitting in the chair conformation.
Ester
4.13 ppm (q, J=7.1 Hz)
4.13 ppm (q, J=7.1 Hz)
Characteristic quartet. Unaffected by ring substitution.
Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).
Instrument: 400 MHz or higher (600 MHz preferred for resolving H2/H6 axial-equatorial couplings).
Step-by-Step Workflow
Caption: Optimized workflow for acquiring high-fidelity 1H NMR spectra of hydrazine derivatives.
Critical Causality in Parameters
Relaxation Delay (D1 = 10s): The quaternary carbons (carbonyl) and the mobile
protons have longer T1 relaxation times. A standard 1s delay will under-integrate the peak, leading to false purity calculations.
Temperature (298 K): Maintaining standard temperature is vital. Higher temperatures increase proton exchange rates, causing the
signal to coalesce with water or disappear.
Part 4: Interpretation & Troubleshooting
Self-Validating the Spectrum
A valid spectrum for Ethyl 1-aminopiperidine-4-carboxylate must satisfy these logic checks:
Integration Ratio: The Ethyl quartet (2H) : Ethyl triplet (3H) : Ring Methine (1H) must be 2:3:1 .
The "Missing" Proton Check: If the
signal integrates to < 2H or is absent, check the water peak. If the water peak is broadened or shifted, rapid proton exchange is occurring. Dry the sample and re-run in DMSO.
Impurity Flag: A triplet at ~1.2 ppm and quartet at ~4.1 ppm without the broad amino peak suggests the starting material (Ethyl isonipecotate) or hydrolysis of the hydrazine.
Common Artifacts
Broad Hump @ 3-4 ppm: This is characteristic of the
group undergoing intermediate exchange. It is not an impurity.
Splitting of C2/C6: In high-field NMR (600 MHz+), the C2 and C6 protons may resolve into distinct axial (td) and equatorial (dt) signals with large geminal couplings (~12 Hz). In lower fields, they appear as a higher-order multiplet.
National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate Mass & NMR Data. NIST Chemistry WebBook. Retrieved from [Link].
BenchChem. Ethyl 4-anilinopiperidine-1-carboxylate Technical Guide (Structural Analog Reference). Retrieved from .
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176-2179. Retrieved from [Link].
Reich, H. J. Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link].
Structural Validation of Ethyl 1-aminopiperidine-4-carboxylate: A Comparative IR Spectroscopy Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Ethyl 1-aminopiperidine-4-carboxylate is a specialized hydrazine-functionalized building block, distinct from its common isomer (ethyl 4-aminopiperidine-1-car...
Ethyl 1-aminopiperidine-4-carboxylate is a specialized hydrazine-functionalized building block, distinct from its common isomer (ethyl 4-aminopiperidine-1-carboxylate).[1] It serves as a critical intermediate for synthesizing hydrazones and fused heterocyclic pharmacophores.[1]
Validating this structure presents a unique challenge: confirming the
-amination of the piperidine ring while ensuring the ester moiety remains intact. While NMR (H, C) is the gold standard for ab initio structural elucidation, it is often too slow for routine in-process control (IPC) or release testing.
This guide establishes a self-validating FT-IR (ATR) protocol that outperforms NMR in throughput while providing sufficient specificity to distinguish the target product from its primary impurity: the non-aminated precursor, Ethyl piperidine-4-carboxylate .[1]
Comparative Analysis: Performance & Specificity
Methodological Comparison: FT-IR vs. NMR
For routine validation, FT-IR offers superior efficiency provided the spectral fingerprint is established.[1]
Feature
FT-IR (ATR)
H NMR (400 MHz)
Verdict
Throughput
< 2 mins/sample
15–30 mins/sample
IR Wins (Ideal for IPC)
Sample State
Neat (Liquid/Oil)
Solvated (CDCl/DMSO)
IR Wins (No solvent effects)
Specificity
Functional Group Fingerprint
Atom-level Connectivity
NMR Wins (For initial ID)
N-N Validation
Indirect (N-H shift)
Direct (Chemical shift)
NMR Wins
Cost/Run
Negligible
High (Deuterated solvents)
IR Wins
Spectral Discrimination: Target vs. Precursor
The critical quality attribute (CQA) is the presence of the
-amino group () and the absence of the secondary amine ().
Instrument: FT-IR Spectrometer with DTGS Detector.
Sampling Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe Crystal.[1]
Resolution:
.
Scans: 32 scans (sample) / 32 scans (background).
Range:
.
Step-by-Step Workflow
System Suitability: Clean ATR crystal with isopropanol.[1] Collect background (air).[1] Verify energy throughput >70%.
Sample Loading: Apply 10–20
L of the neat liquid product onto the crystal. Ensure full coverage.
Acquisition: Collect spectrum.
Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.
Validation Logic: Execute the decision matrix below.
Decision Logic (Visualization)[1]
Figure 1: Automated decision tree for spectral validation of Ethyl 1-aminopiperidine-4-carboxylate.
Data Interpretation & Characteristic Bands
The following table summarizes the specific vibrational modes required for validation. These assignments utilize the principles of organic spectroscopy [1] and regulatory validation standards [2].
Key Diagnostic Bands[1]
Wavenumber ()
Assignment
Functional Group
Validation Criteria
3350 & 3280
& (N-H)
Primary Amine ()
Must be a doublet. A single band implies unreacted precursor.
2950–2850
(C-H)
Alkyl (Ethyl + Ring)
Diagnostic intensity ratio; used for normalization.
1735 5
(C=O)
Ester
Strong, sharp band.[1][2][3] Broadening indicates hydrolysis to acid.
), the nitrogen-bound amine () in this molecule often exhibits broader absorption bands due to the unique electronic environment of the hydrazine linkage.[1] The N-N stretching vibration is typically weak and located near , often obscured by the strong C-O stretches of the ester [3]. Therefore, the N-H stretching region (3000+ ) is the primary discriminator.
Mechanism of Impurity Detection
Understanding why the spectrum changes is vital for troubleshooting.[1]
Figure 2: Spectroscopic transformation during the amination reaction.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The authoritative text for IR band assignment).
U.S. Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. (Standard for instrument qualification and method validation).
International Conference on Harmonisation (ICH). (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for specificity and robustness).
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for hydrazine N-N and N-H shifts).
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 1-aminopiperidine-4-carboxylate Introduction Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2)[1] is a highly versatile building block frequently uti...
Author: BenchChem Technical Support Team. Date: February 2026
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 1-aminopiperidine-4-carboxylate
Introduction
Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2)[1] is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [2]. Due to its dual functionality—a basic N-amino group and a hydrolyzable ethyl ester—it presents specific reactivity hazards that dictate strict disposal protocols. This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe segregation, decontamination, and disposal of this compound.
Chemical Profile & Hazard Causality
To safely dispose of any reagent, one must first understand its molecular behavior. Ethyl 1-aminopiperidine-4-carboxylate belongs to the class of N-aminopiperidines.
Skin/eye irritant, aquatic toxicity, reactive with oxidizers
Mechanistic Safety Insight: The 1-aminopiperidine moiety is structurally a cyclic hydrazine derivative. This N-N bond makes the molecule susceptible to oxidation and allows it to act as a mild reducing agent. Critical Warning: Never use sodium hypochlorite (bleach) to decontaminate spills or glassware containing this compound. The reaction between N-amino compounds and hypochlorite can rapidly generate highly toxic chloramines or explosive diazo intermediates. All oxidative decontamination methods must be strictly avoided.
Disposal Workflow Matrix
Fig 1: Disposal workflow and segregation matrix for Ethyl 1-aminopiperidine-4-carboxylate waste.
Step-by-Step Disposal Methodologies
Protocol A: Bulk and Solid Chemical Disposal
Unused or expired bulk powder must be treated as hazardous chemical waste.
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or amber glass container. Causality: HDPE provides excellent chemical resistance against basic amines, while amber glass prevents potential UV-induced degradation of the N-N bond.
Segregation: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is physically segregated from strong acids, acid chlorides, and oxidizing agents (e.g., peroxides, nitrates).
Labeling: Affix a hazardous waste label detailing the full chemical name, CAS number (6241-81-2), and hazard class (Irritant/Toxic).
Final Disposal: Dispatch via a licensed waste management contractor for high-temperature incineration, as mandated by [3].
Protocol B: Liquid Waste (Solutions and Mother Liquors)
During synthesis (e.g., coupling reactions using triethylamine and dioxane[2]), Ethyl 1-aminopiperidine-4-carboxylate is often dissolved in organic solvents.
Compatibility Check: Verify that the waste carboy does not contain incompatible mixtures (e.g., nitric acid waste).
Transfer: Slowly pour the solution into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.
Venting: Ensure the waste carboy is equipped with a pressure-relieving vented cap. Causality: Trace degradation of the hydrazine moiety can slowly evolve nitrogen gas (N2); a vented cap prevents dangerous pressure accumulation.
Neutralization Avoidance: Do not attempt in-lab neutralization of the basic amine group with strong acids prior to disposal. The resulting exothermic reaction can vaporize volatile solvents and cause severe inhalation hazards.
Protocol C: Glassware Decontamination and PPE
Standard washing procedures are insufficient due to the compound's chemical properties.
Triple-Rinse Procedure: Rinse all contaminated glassware three times with a polar protic solvent (e.g., ethanol or methanol). Causality: The basic amine group forms strong hydrogen bonds with the silanol (-SiOH) groups on the surface of borosilicate glass. Water alone is often insufficient to break these bonds; ethanol effectively disrupts the interaction and solubilizes the residue.
Rinsate Collection: Collect all ethanol rinsate into the organic liquid waste carboy. Never pour amine-contaminated rinsate down the sink[4].
Detergent Wash: After triple-rinsing, the glassware may be safely washed with standard laboratory detergent and water according to the[5].
PPE Disposal: Dispose of heavily contaminated gloves, bench paper, and absorbent pads in a sealed, labeled solid hazardous waste bin.
Protocol D: Emergency Spill Management
In the event of a localized spill, immediate and chemically sound action is required.
Isolate: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Avoid using sawdust or paper towels for concentrated spills, as the basic/reducing nature of the compound can react with organic materials over time.
Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.
Clean: Wipe the area with ethanol-soaked rags, followed by a mild soap solution. As previously stated, do not use bleach to sanitize the spill area.
World Intellectual Property Organization. "WO2016116025A1 - Jak Inhibitors Synthesis Protocols." Google Patents, 2016.
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. URL:[Link]
Collect and Recycle. "Amine Disposal For Businesses - Laboratory Safety Protocol." Collect and Recycle UK, 2024. URL:[Link]
Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Wastes (40 CFR Part 261)." EPA RCRA Regulations. URL: [Link]